molecular formula C10H19ClO2 B14402697 Heptyl 2-chloropropanoate CAS No. 86711-77-5

Heptyl 2-chloropropanoate

Cat. No.: B14402697
CAS No.: 86711-77-5
M. Wt: 206.71 g/mol
InChI Key: UFPPPJHAPGEPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl 2-chloropropanoate can be synthesized through the esterification reaction between heptanol and 2-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-chloropropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield heptanol and 2-chloropropanoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminium hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the molecule can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminium hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Heptanol and 2-chloropropanoic acid.

    Reduction: Heptyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptyl 2-chloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptyl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components, heptanol and 2-chloropropanoic acid. These components can then interact with various biological targets, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptyl acetate: An ester with a similar structure but without the chlorine atom.

    Heptyl butyrate: Another ester with a different acid component.

    2-Chloropropanoic acid: The acid precursor used in the synthesis of heptyl 2-chloropropanoate.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific chemical properties.

Properties

CAS No.

86711-77-5

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

heptyl 2-chloropropanoate

InChI

InChI=1S/C10H19ClO2/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9H,3-8H2,1-2H3

InChI Key

UFPPPJHAPGEPCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.